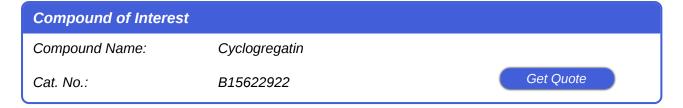


Cyclogregatin: A Technical Guide to its Discovery, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of **Cyclogregatin**, a novel metabolite first isolated from the fungus Aspergillus panamensis. The following sections detail the primary literature, discovery, experimental protocols, and physicochemical and biological properties of this compound, presenting a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Primary Literature

Cyclogregatin was first reported in 1988 by Anke, Casser, Schrage, and Steglich in The Journal of Antibiotics.[1] The discovery paper, "**Cyclogregatin**, a new metabolite from Aspergillus panamensis," describes the fermentation of the producing organism, the isolation and structure elucidation of the compound, and its initial biological characterization.[1]

Physicochemical Properties

Cyclogregatin is a yellow crystalline substance with the molecular formula C₁₅H₁₈O₄, as determined by high-resolution mass spectrometry.[1] It is readily soluble in methanol, ethanol, and acetone, but poorly soluble in water.[1]

Table 1: Physicochemical and Spectroscopic Data for Cyclogregatin[1]



Property	Value
Appearance	Yellow needles
Molecular Formula	C15H18O4
Molecular Weight	262.1205 (MS)
Melting Point	103-104 °C
UV λmax (Methanol)	238 nm (ε 9800), 343 nm (ε 28000)
IR (KBr) vmax	2980, 1750, 1680, 1610, 1580, 1440, 1380, 1280, 1220, 1160, 1080, 980 cm ⁻¹
¹ H-NMR (CDCl ₃ , 270 MHz) δ	1.15 (d, J=7 Hz, 3H), 1.40 (s, 3H), 2.10-2.30 (m, 2H), 2.50 (dq, J=7, 7 Hz, 1H), 4.65 (q, J=7 Hz, 1H), 5.90 (dt, J=15, 7 Hz, 1H), 6.15 (d, J=15 Hz, 1H), 6.30 (dd, J=15, 10 Hz, 1H), 7.10 (d, J=10 Hz, 1H)
$^{13}\text{C-NMR}$ (CDCl ₃ , 67.8 MHz) δ	14.1, 21.9, 29.7, 34.2, 79.8, 88.1, 120.9, 128.4, 130.2, 138.1, 142.3, 172.9, 198.2

Experimental Protocols

The following protocols are detailed from the primary discovery paper.[1]

Fermentation of Aspergillus panamensis

Aspergillus panamensis (strain 82) was cultivated in a medium consisting of glucose (2%), soy peptone (0.2%), and yeast extract (0.2%). Fermentation was carried out in 20-liter batches in a fermentation apparatus with aeration (3 liters/minute) and agitation (120 rpm) at a temperature of 27°C. The production of **Cyclogregatin** was monitored by measuring the antibacterial activity of the culture filtrate against Bacillus brevis and Bacillus subtilis. The highest production was observed after 140 hours of fermentation.[1]

Isolation and Purification of Cyclogregatin

The workflow for the isolation and purification of **Cyclogregatin** is outlined in the diagram below. The culture fluid (100 liters) was separated from the mycelium by filtration. The filtrate

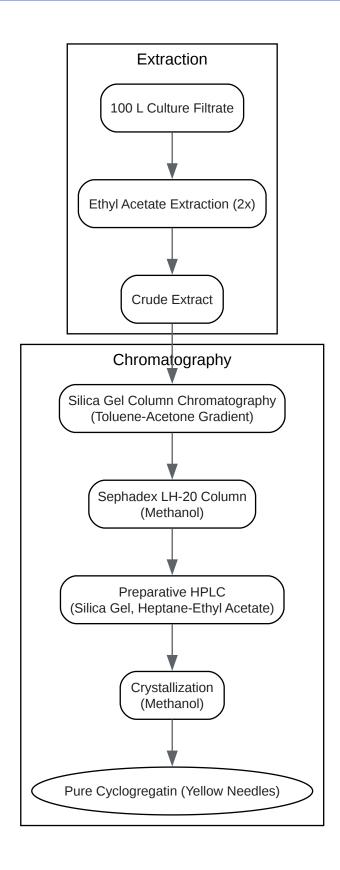


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was then extracted twice with ethyl acetate. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to yield a crude extract. This extract was then subjected to a series of chromatographic separations.





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References

- 1. The Journal of Antibiotics [jstage.jst.go.jp]
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